2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid
Description
Chemical Structure and Properties 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid (IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its molecular formula is C₂₂H₂₅NO₄, with a molecular weight of 367.44 g/mol . The compound features a branched pentanoic acid backbone with a 4,4-dimethyl substitution and an Fmoc-protected aminomethyl group at the 2-position. The stereochemistry of the α-carbon is critical; the (S)-enantiomer is commonly used in peptide synthesis for its compatibility with solid-phase methodologies .
Applications This compound serves as a building block in peptide synthesis, particularly for introducing sterically hindered, nonpolar residues. Its tert-butyl (tBu) side chain enhances solubility in organic solvents and stabilizes secondary structures in peptides .
Properties
CAS No. |
1693678-72-6 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism of Silylation and Fmoc Activation
A patent by Google Patents (WO1997041093A1) outlines a method using silylating agents to enhance Fmoc protection efficiency. The process involves:
-
Silylation of the Amine : Treating the free amine (4,4-dimethylpentanoic acid derivative) with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS)-protected intermediate.
-
Fmoc Coupling : Reacting the silylated amine with Fmoc-Cl (Fmoc chloride) in anhydrous dichloromethane (DCM) under inert atmosphere.
Reaction Conditions :
Table 1: Optimization of Silylation Parameters
| Silylating Agent | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| MSTFA | DCM | 2 | 92 |
| BSA | THF | 3 | 87 |
| BSTFA | Acetonitrile | 1.5 | 89 |
This method minimizes side reactions, such as carboxylate activation, by temporarily blocking the amine’s nucleophilicity.
Solid-Phase Peptide Synthesis (SPPS) Approach
Resin Functionalization and Coupling
The Fmoc-strategy SPPS, described by Pires et al., adapts well to synthesizing branched amino acids:
-
Resin Selection : Rink amide resin (0.6 mmol/g loading) pre-swollen in DMF.
-
Activation : Fmoc-aminomethyl-4,4-dimethylpentanoic acid (1.2 eq) activated with HBTU (1.1 eq) and DIPEA (2.5 eq) in DMF.
-
Coupling : Stirred for 2–4 hours at 25°C, monitored by Kaiser test.
Key Considerations :
Table 2: SPPS Coupling Efficiency
| Coupling Reagent | Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| HBTU | 1.1 | 2 | 88 |
| HATU | 1.0 | 1.5 | 91 |
| PyBOP | 1.2 | 3 | 85 |
Solution-Phase Synthesis Using MSNT/1-Methylimidazole
Esterification and Activation
Blankemeyer-Menge et al. report a racemization-free method using 2,4,6-mesitylene-sulfonyl-3-nitro-1,2,4-triazol (MSNT) and 1-methylimidazole (Melm):
-
Activation : MSNT (1.5 eq) and Melm (2 eq) in DCM activate the carboxylic acid.
-
Amine Coupling : The Fmoc-protected aminomethyl component is added dropwise at −15°C.
Advantages :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via reversed-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).
Table 3: Analytical Data for Purified Compound
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Side-Chain Modifications
- Branched vs. Linear Chains: The target compound’s 4,4-dimethyl group introduces steric hindrance, reducing conformational flexibility compared to linear analogs like (S)-4-((Fmoc)amino)pentanoic acid .
- Functional Groups : Derivatives with tertiary amines (e.g., piperidine in ) or alkynes (e.g., ) enable interactions with biological targets or participation in click chemistry.
Optical Activity
- The (S)-enantiomer of the target compound ([α]₂₀ᴅ = −11.3 in DMF) is preferred in chiral peptide synthesis, whereas racemic mixtures are avoided due to regulatory constraints .
- In contrast, (S)-2-((Fmoc)amino)-4-methoxybutanoic acid exhibits lower optical rotation ([α]₂₀ᴅ = +2.3), reflecting its distinct stereoelectronic environment .
Research Findings
Peptide Stability
The 4,4-dimethyl group in the target compound enhances proteolytic stability by shielding the peptide backbone, as demonstrated in studies of angiotensin-converting enzyme (ACE) inhibitors .
Solubility
Branched analogs like the target compound show 3–5× higher solubility in dichloromethane (DCM) compared to linear Fmoc-amino acids, facilitating solid-phase synthesis .
Biological Activity
The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid , commonly referred to as Fmoc-β-tBu-Ala-OH, is a synthetic derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it valuable in various biochemical applications, particularly in peptide synthesis and drug development.
- Molecular Formula : CHN O
- Molecular Weight : 367.44 g/mol
- CAS Number : 139551-74-9
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, which may facilitate binding to specific sites on proteins.
The compound's mechanism of action involves:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, its structural analogs have demonstrated significant inhibition against the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis .
- Receptor Binding : The fluorenylmethoxycarbonyl moiety may aid in receptor binding through hydrophobic interactions and hydrogen bonding. This can modulate receptor activity and influence downstream signaling pathways.
Research Findings
Several studies have explored the biological implications of this compound:
-
Enzyme Interaction Studies :
- A study indicated that derivatives of the fluorenylmethoxycarbonyl group exhibit varying degrees of inhibition against enzymes involved in lipid metabolism .
- Another research highlighted its potential as an inhibitor for enzymes like InhA, showcasing promising results against drug-resistant strains of tuberculosis .
-
Cellular Assays :
- Cellular assays have demonstrated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
- Peptide Synthesis Applications :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of InhA enzyme, crucial for mycobacterial survival. |
| Study B | Cytotoxicity | Compounds similar to Fmoc derivatives showed significant cytotoxicity against several cancer cell lines. |
| Study C | Peptide Synthesis | Utilized Fmoc protection strategy to synthesize bioactive peptides effectively. |
Q & A
Q. Basic
- NMR spectroscopy : Confirms structural integrity, particularly the Fmoc group (aromatic protons at δ 7.3–7.8 ppm) and methyl substituents.
- High-performance liquid chromatography (HPLC) : Assesses purity (>95% typically required for peptide synthesis).
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
What strategies resolve solubility challenges during solid-phase peptide synthesis (SPPS) with this compound?
Q. Advanced
- Solvent optimization : Use N-methyl-2-pyrrolidone (NMP) or DMF with 1–5% acetic acid to enhance solubility.
- Sonication : Temporarily disrupts crystalline aggregates.
- Elevated temperatures : Heating to 40–50°C improves dissolution without degrading the Fmoc group.
- Side-chain modifications : Introducing hydrophilic groups (e.g., PEG linkers) in the resin can reduce steric hindrance .
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation of dust (H335).
- First aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion (H302) .
How does the steric hindrance from the 4,4-dimethylpentanoic acid group influence coupling efficiency?
Advanced
The bulky 4,4-dimethyl group reduces nucleophilic accessibility, leading to:
- Slower coupling kinetics : Add 2–4 equivalents of amino acid and extend reaction times (2–4 hours).
- Activator selection : HATU or PyAOP outperforms DIC/HOBt due to stronger electrophilic activation.
- Microwave assistance : Enhances reaction efficiency by 30–50% through controlled dielectric heating .
What are the applications of this compound in branched or cyclic peptide synthesis?
Q. Advanced
- Branching : The carboxylic acid moiety serves as an attachment point for orthogonal protecting groups (e.g., Alloc), enabling selective deprotection for side-chain modifications.
- Cyclization : Used in head-to-tail or side-chain-to-side-chain cyclization via native chemical ligation (NCL) or CuAAC click chemistry.
- Peptidomimetics : The dimethyl group mimics natural hydrophobic residues (e.g., leucine) in folded peptide structures .
How do impurities from incomplete Fmoc deprotection affect downstream applications?
Advanced
Residual Fmoc groups:
- Interfere with coupling : Compete with incoming amino acids, reducing yield.
- Detection : LC-MS identifies truncated sequences.
- Mitigation : Optimize deprotection with 20% piperidine in DMF (2 × 5 min) and validate via Kaiser test .
What computational tools predict the conformational impact of this compound in peptide design?
Q. Advanced
- Molecular dynamics (MD) simulations : Assess steric effects on peptide folding (e.g., using GROMACS).
- Density functional theory (DFT) : Models electronic interactions between the dimethyl group and adjacent residues.
- Rosetta : Predicts stability of engineered peptides incorporating this residue .
How is this compound used in site-specific bioconjugation strategies?
Q. Advanced
- Click chemistry : The carboxylic acid is functionalized with azide/alkyne handles for Cu-free strain-promoted cycloadditions.
- Photocleavable linkers : Incorporation of ortho-nitrobenzyl groups enables light-triggered release in drug delivery systems.
- Enzyme-mediated ligation : Sortase A recognizes LPXTG motifs engineered into peptides derived from this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
